Ethyl 4,4-difluorocyclohexanecarboxylate
Overview
Description
Ethyl 4,4-difluorocyclohexanecarboxylate is an organic compound with the molecular formula C9H14F2O2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with two fluorine atoms and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-difluorocyclohexanecarboxylate can be synthesized through the reaction of ethyl iodide with 4,4-difluorocyclohexanecarboxylic acid. This reaction typically occurs in an organic solvent with the addition of a base catalyst . The reaction conditions often involve moderate temperatures and controlled environments to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and yield. Safety measures are also implemented to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluorocyclohexanecarboxylate undergoes various chemical reactions, including:
Esterification: It can act as a catalyst in esterification reactions, promoting the formation of esters from acids and alcohols.
Hydrolysis: The compound can be hydrolyzed to produce 4,4-difluorocyclohexanecarboxylic acid.
Reduction and Oxidation: It can participate in reduction and oxidation reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Esterification: Typically involves acids and alcohols in the presence of a catalyst.
Hydrolysis: Requires water and a base such as lithium hydroxide.
Reduction/Oxidation: Specific reagents like hydrogen gas for reduction or oxidizing agents for oxidation.
Major Products
Esterification: Produces various esters depending on the reactants.
Hydrolysis: Yields 4,4-difluorocyclohexanecarboxylic acid.
Reduction/Oxidation: Produces reduced or oxidized derivatives of the compound.
Scientific Research Applications
Ethyl 4,4-difluorocyclohexanecarboxylate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of ethyl 4,4-difluorocyclohexanecarboxylate involves its role as a catalyst in esterification reactions. It facilitates the reaction between acids and alcohols by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the interaction with the functional groups of the reactants, promoting the formation of ester bonds .
Comparison with Similar Compounds
Ethyl 4,4-difluorocyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl cyclohexanecarboxylate: Lacks the fluorine atoms, resulting in different reactivity and properties.
4,4-Difluorocyclohexanecarboxylic acid: The acid form of the compound, used in different types of reactions.
Ethyl 4,4-difluorocyclohexanedicarboxylate: Contains an additional carboxylate group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
ethyl 4,4-difluorocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZDWLBBNSDYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381287 | |
Record name | Ethyl 4,4-difluorocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-47-5 | |
Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178312-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,4-difluorocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl-4,4-difluorocyclohexane carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 4,4-difluorocyclohexanecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6RFS8V243 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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